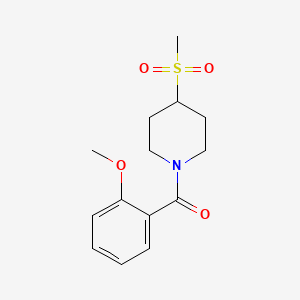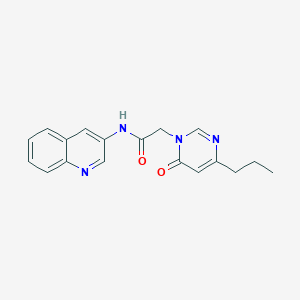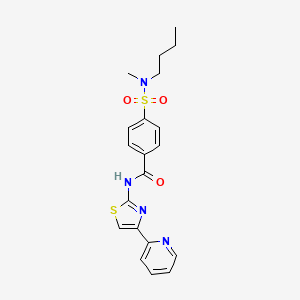![molecular formula C14H18N4S B2533818 4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazol CAS No. 2034381-82-1](/img/structure/B2533818.png)
4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is a synthetic organic compound belonging to the thiazole family. This compound stands out due to its unique chemical structure, which incorporates both pyrazolo and thiazole rings, making it a molecule of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole has broad applications:
Chemistry: As a building block in synthetic organic chemistry for developing new materials.
Biology: In the study of enzyme inhibition, particularly for kinases and other catalytic proteins.
Medicine: Potential use in drug discovery, focusing on anti-inflammatory and antimicrobial properties.
Industry: Used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
Target of Action
The primary target of the compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .
Biochemical Pathways
The action of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole on the mGluR2 receptor affects various biochemical pathways. The mGluR2 receptor is involved in the regulation of neurotransmitter release, and its modulation can impact the function of several neural circuits . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole’s action are related to its modulation of the mGluR2 receptor. As a negative allosteric modulator, it reduces the receptor’s activity, which can lead to changes in neurotransmitter release and neuronal excitability . The specific effects would depend on the context of receptor activation and the specific neural circuits involved.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole typically involves multi-step organic synthesis. Common starting materials include cyclopropyl amine and 2-methylthiazole, with reactions often facilitated by catalysts such as palladium or base conditions.
Step 1: Cyclopropylamine reacts with diethyl oxalate to form a cyclopropyl oxamide intermediate.
Step 2: This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrazine core.
Step 3: The core compound is further reacted with 2-methylthiazole under nucleophilic substitution conditions, often employing strong bases like sodium hydride.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound would employ continuous flow reactions, automated synthesisers, and stringent reaction control systems to maintain high yield and purity. Optimised processes often involve catalytic methods to reduce reaction times and enhance product efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to sulfoxides or sulfones.
Reduction: The pyrazolo ring may undergo reduction with hydrides (e.g., sodium borohydride) to yield dihydropyrazoles.
Substitution: The methyl group on the thiazole ring can be substituted via electrophilic aromatic substitution with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydropyrazoles
Substitution Products: Halogenated or nitro derivatives
Vergleich Mit ähnlichen Verbindungen
2-Methylthiazole
Pyrazolo[1,5-a]pyrazine
Cyclopropylmethylthiazole
Each of these similar compounds shares structural elements but lacks the combined features that confer the unique chemical behavior and applications of 4-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole.
Eigenschaften
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDRODWNPMXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533738.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)


![N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533747.png)

![6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CYANOBENZOATE](/img/structure/B2533757.png)

